N,N-Dimethyl-4-cycloocten-1-amine
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Overview
Description
N,N-Dimethyl-4-cycloocten-1-amine is an organic compound with the molecular formula C10H19N and a molecular weight of 153.27 g/mol . It is a secondary amine with a cyclooctene ring structure, which makes it a unique compound in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-cycloocten-1-amine typically involves the reaction of 4-cycloocten-1-amine with dimethylamine under specific conditions. One common method is the reductive amination of 4-cycloocten-1-amine using formaldehyde and formic acid as reducing agents . The reaction is usually carried out in a solvent such as methanol or ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-cycloocten-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N-dimethyl-4-cycloocten-1-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to N,N-dimethyl-4-cyclooctan-1-amine using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: N,N-dimethyl-4-cycloocten-1-one.
Reduction: N,N-dimethyl-4-cyclooctan-1-amine.
Substitution: Various N-substituted derivatives depending on the reagents used.
Scientific Research Applications
N,N-Dimethyl-4-cycloocten-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-cycloocten-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-2-phenyl-1-cyclohexen-1-amine
- N,N-Dimethyl-4-(4-methylphenyl)amino]methyl)aniline
- N,N-Dimethyl-4-methyl-1-piperazinecarboxamide
Uniqueness
N,N-Dimethyl-4-cycloocten-1-amine is unique due to its cyclooctene ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
CAS No. |
66950-37-6 |
---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
(4Z)-N,N-dimethylcyclooct-4-en-1-amine |
InChI |
InChI=1S/C10H19N/c1-11(2)10-8-6-4-3-5-7-9-10/h3-4,10H,5-9H2,1-2H3/b4-3- |
InChI Key |
BRRJALXGYRSYAI-ARJAWSKDSA-N |
Isomeric SMILES |
CN(C)C1CCC/C=C\CC1 |
Canonical SMILES |
CN(C)C1CCCC=CCC1 |
Origin of Product |
United States |
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